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CAS No.: 401500-65-0

Cat. No.: B1347718

Get Quote

Executive Summary

1-[2-(3-Chlorophenoxy)ethyl]piperazine (CAS: 401500-65-0) is a bifunctional
pharmacophore scaffold utilized primarily in the development of psychotropic agents.
Structurally, it combines a lipophilic m-chlorophenoxy moiety with a hydrophilic piperazine ring
via an ethyl ether linker. This specific architecture mimics the pharmacophoric features of
serotonin (5-HT) receptor ligands, making it a high-value building block for the synthesis of
antidepressants and antipsychotics that target 5-HT2A, 5-HT1A, and dopamine D2 receptors.

Chemical Identity & Physicochemical Profile

This compound functions as a "linker-extended" analog of m-chlorophenylpiperazine (mCPP),
offering altered steric and electronic properties that modulate receptor binding affinity.

Table 1: Physicochemical Specifications
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Property Specification

IUPAC Name 1-[2-(3-chlorophenoxy)ethyl]piperazine
CAS Number 401500-65-0

Molecular Formula C12H17CIN20

Molecular Weight 240.73 g/mol

Pale yellow viscous oil (Free Base) / White

Appearance ) )

crystalline solid (HCI Salt)

Free Base: Soluble in DCM, Methanol, DMSO.
Solubility [1][2] Insoluble in water.HCI Salt: Soluble in

water, Ethanol.

N4 (Secondary amine): ~9.8 N1 (Tertiary
pKa (Calculated)

amine): ~5.4
LogP 2.3 — 2.6 (Predicted)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Methodology

To ensure high purity and minimize the formation of bis-alkylated byproducts (where two
phenoxyethyl chains attach to one piperazine), the Nucleophilic Substitution of 3-Phenoxyethyl
Bromide is the preferred synthetic route over the direct alkylation of 3-chlorophenol with
nitrogen mustards.

Core Reaction Scheme

The synthesis proceeds via a two-step sequence:
o Williamson Ether Synthesis: Reaction of 3-chlorophenol with 1,2-dibromoethane.

» N-Alkylation: Reaction of the resulting bromide with excess piperazine.
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Figure 1: Optimized synthetic pathway minimizing bis-alkylation impurities.

Detailed Experimental Protocol

Step 1. Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

e Setup: Charge a 500 mL round-bottom flask with 3-chlorophenol (12.8 g, 100 mmol) and
anhydrous K2COs (27.6 g, 200 mmol) in Acetone (200 mL).

o Addition: Add 1,2-dibromoethane (37.6 g, 200 mmol) dropwise to the stirring suspension.

o Reflux: Heat to reflux (56°C) for 12—16 hours. Monitor by TLC (Hexane:EtOAc 9:1) for

disappearance of phenol.

o Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in DCM, wash

with IN NaOH (to remove unreacted phenol) and brine. Dry over Na2SOa4 and concentrate.

 Purification: Vacuum distillation or column chromatography (Silica, Hexane) yields the

bromo-ether intermediate.

Step 2: Piperazine Alkylation (The Critical Step)
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Rationale: Using a large excess of piperazine acts as both the nucleophile and the base,
statistically favoring mono-substitution.

Reaction: Dissolve piperazine (anhydrous, 43.0 g, 500 mmol, 5 eq) in Acetonitrile (150 mL).
Heat to 60°C to ensure complete dissolution.

Addition: Add a solution of 1-(2-bromoethoxy)-3-chlorobenzene (23.5 g, 100 mmol) in
Acetonitrile (50 mL) dropwise over 1 hour.

Digestion: Reflux at 80—-82°C for 6—8 hours.

Workup: Cool to room temperature. Filter off the precipitated piperazine hydrobromide
byproduct.

Solvent Removal: Concentrate the filtrate to remove acetonitrile.

Extraction: Resuspend residue in water (100 mL) and extract with DCM (3 x 50 mL). Note:
Excess unreacted piperazine remains in the aqueous phase.

Purification: The organic layer is dried and concentrated. The crude oil can be converted to
the dihydrochloride salt by adding HCI/Ethanol, precipitating a white solid. Recrystallize from
Ethanol/Ether.

Pharmacological Relevance & Mechanism

This compound serves as a "privileged structure” in medicinal chemistry, specifically for the
arylpiperazine class of psychotropics.

Pharmacophore Mapping

The distance between the aromatic ring and the basic nitrogen is critical for receptor binding.
o mCPP (Metabolite): Direct phenyl-piperazine bond. High affinity for 5-HT2C.

o Phenoxyethyl-Piperazine (This Compound): The 2-carbon + oxygen linker extends the
distance by ~3.5 A compared to mCPP, altering the binding pocket interaction. This often
shifts selectivity towards 5-HT2A antagonism and 5-HT reuptake inhibition (SERT).
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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Quality Control & Analytics

To validate the identity of the synthesized compound, the following analytical signatures must

be confirmed.

e 1H-NMR (CDCls, 400 MHz):

o

[¢]

[e]

o

o

0 7.1-6.8 (m, 4H, Ar-H) — Characteristic 3-chlorophenyl pattern.

0 4.05 (t, 2H, -O-CHz2-) — Deshielded triplet next to oxygen.

0 2.90 (t, 4H, Piperazine) — Triplet for protons adjacent to secondary amine.

0 2.75 (t, 2H, -CH2-N-) — Triplet next to nitrogen.

0 2.55 (br s, 4H, Piperazine) — Protons adjacent to tertiary amine.

e HPLC Purity:

o Column: C18 Reverse Phase.
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o Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.
o Detection: UV @ 220 nm and 270 nm (Phenoxy absorption).
o Acceptance Criteria: >98.0% area.[1]

Safety & Handling

Hazard Classification: Corrosive, Acute Toxin.

o Skin/Eye: Piperazine derivatives are strong sensitizers and can cause severe eye damage
(Category 1).

 Inhalation: Mist/dust may cause respiratory sensitization.

o Handling: All operations involving the free base must be conducted in a fume hood. Wear
butyl rubber gloves (nitrile may be permeable to the halogenated intermediate).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.5308-25-8 CAS | N-ETHYL PIPERAZINE | Laboratory Chemicals | Article No. 03754
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e To cite this document: BenchChem. [Technical Monograph: 1-[2-(3-
Chlorophenoxy)ethyl]piperazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347718/docs#technical-monograph-1-2-3-
chlorophenoxy-ethyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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